(R)-2-(3-Methoxypiperidin-1-yl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(3R)-3-methoxypiperidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-11-8-3-2-4-9(7-8)5-6-10/h8,10H,2-7H2,1H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSAIKUTLAJVEH-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for R 2 3 Methoxypiperidin 1 Yl Ethanol
Strategies for Asymmetric Synthesis of (R)-2-(3-Methoxypiperidin-1-yl)ethanol
Asymmetric synthesis is paramount for obtaining the desired (R)-stereoisomer in high enantiomeric purity. The approaches to achieve this can be broadly categorized into enantioselective synthesis, diastereoselective routes, and chiral resolution. rsc.org
Enantioselective strategies aim to directly produce the (R)-enantiomer by using chiral catalysts or auxiliaries that influence the stereochemical outcome of the reaction. rsc.orgscilit.com
One of the most effective methods is the asymmetric hydrogenation of a corresponding pyridine (B92270) precursor. nih.gov Rhodium-based catalysts, in particular, have shown great promise. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction can be employed on a dihydropyridine (B1217469) intermediate to install the desired stereocenter with high enantioselectivity. nih.govacs.orgsnnu.edu.cn This process typically involves a three-step sequence: partial reduction of the pyridine, rhodium-catalyzed asymmetric carbometalation, and a final reduction to yield the enantioenriched piperidine (B6355638). nih.govacs.org
Another powerful technique is the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts. dicp.ac.cnresearchgate.net This method introduces a chiral primary amine, such as (R)-1-phenylethylamine, under reducing conditions. bohrium.com The chiral amine facilitates a transamination with the pyridinium nitrogen, inducing chirality on the piperidine ring with excellent diastereo- and enantioselectivity. dicp.ac.cnresearchgate.net This approach is notable for not requiring a chiral catalyst directly bonded to the metal center. dicp.ac.cn
Biocatalytic methods also offer a highly selective route. Transaminases, which are pyridoxal-5'-phosphate-dependent enzymes, can catalyze the asymmetric synthesis of chiral piperidines from precursor ketones. acs.org These enzymatic reactions can achieve very high enantiomeric excess (ee) and are performed under mild conditions. acs.org
Diastereoselective synthesis involves creating a mixture of diastereomers in which one is preferentially formed. This is often achieved by using a substrate that already contains a chiral center, which then directs the stereochemistry of subsequent reactions.
A common strategy involves the diastereoselective reduction of a substituted pyridine ring. rsc.orgwhiterose.ac.uk For example, hydrogenation of a disubstituted pyridine using a heterogeneous catalyst like platinum oxide can lead to the preferential formation of the cis-diastereomer. rsc.orgwhiterose.ac.uk This cis product can then be epimerized under basic conditions to the thermodynamically more stable trans-isomer if required. rsc.org
Another approach is the stereoselective cyclization of a precursor molecule. A gold-catalyzed cyclization of an N-homopropargyl amide can produce a cyclic intermediate, which upon reduction, yields a substituted piperidine with high diastereoselectivity. nih.gov Similarly, a three-component vinylogous Mannich-type reaction can assemble a chiral dihydropyridinone, which serves as a versatile intermediate for building various chiral piperidine compounds. rsc.org
When a racemic mixture of a piperidine derivative is synthesized, chiral resolution is employed to separate the enantiomers. This can be accomplished through classical chemical methods or enzymatic resolutions.
Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid. google.comnih.gov For piperidine ethanol (B145695) derivatives, resolving agents such as N-acetyl-L-leucine, N-acetyl-L-methionine, or (S)-(+)-camphorsulfonic acid have been utilized. google.comgoogleapis.com The resulting diastereomeric salts exhibit different solubilities, allowing one to be selectively crystallized from a suitable solvent system. google.comgoogleapis.com After separation by filtration, the pure enantiomer is recovered by breaking the salt, usually by treatment with a base. google.comgoogleapis.com This method can achieve high enantiomeric purity, often exceeding 95% ee in a single crystallization step. google.com
| Resolving Agent | Target Enantiomer Isolated | Solvent System | Reference |
|---|---|---|---|
| N-acetyl-L-leucine | (R)-2-piperidin-2-yl-ethanol | Polar, aprotic organic solvent / Aliphatic alcohol | google.com |
| (S)-(+)-Camphorsulfonic acid | (S)-piperidine-2-ethanol | 95% Ethanol | google.com |
Enzymatic kinetic resolution is another highly efficient method. nih.gov This technique uses enzymes, such as lipases, that selectively catalyze a reaction on one enantiomer of the racemic substrate. For example, porcine pancreas lipase (B570770) (PPL) can be used for the enantioselective acylation of racemic N-protected 2-piperidineethanol (B17955) derivatives. nih.gov One enantiomer is acylated at a much faster rate, leaving the unreacted enantiomeric alcohol in high enantiomeric excess. nih.gov This method is valued for its high selectivity and mild reaction conditions. nih.gov
Precursor Design and Chemical Transformations for the Piperidine and Ethanol Moieties
The construction of this compound involves the strategic synthesis of its core components: the 3-methoxypiperidine (B1351509) ring and the N-linked ethanol group. A common and industrially viable precursor for the piperidine ethanol scaffold is 2-(2-hydroxyethyl)pyridine, also known as 2-pyridineethanol. nih.govgoogle.com
The primary transformation is the hydrogenation of the pyridine ring of 2-pyridineethanol to form 2-piperidineethanol. nih.govgoogle.com This reduction is typically carried out using transition metal catalysts such as platinum, palladium, or ruthenium under hydrogen pressure. google.com The racemic 2-piperidineethanol can then be resolved to obtain the desired enantiomer before further functionalization. nih.gov
The synthesis of the specific 3-methoxy substituted ring can be achieved by starting with a correspondingly substituted pyridine. Alternatively, more complex strategies involve building the piperidine ring from acyclic precursors. nih.gov For example, chiral 2-piperidone (B129406) building blocks can be synthesized from β-keto esters via yeast reduction or lipase-mediated reactions. acs.org These chiral lactams are versatile intermediates that can be converted to the desired 3-substituted piperidinols. acs.org
Once the chiral 3-methoxypiperidine core is obtained, the final step is the introduction of the ethanol moiety at the nitrogen atom. This is typically achieved through N-alkylation with a suitable two-carbon electrophile, such as 2-bromoethanol (B42945) or ethylene (B1197577) oxide, under basic conditions.
Optimization of Reaction Conditions and Catalyst Selection in Synthetic Pathways
The efficiency and stereoselectivity of the synthetic pathways to this compound are highly dependent on the choice of catalyst and the optimization of reaction conditions. nih.gov
In the hydrogenation of pyridine precursors, the choice of catalyst is critical. Noble metal catalysts like ruthenium and palladium on a heterogeneous support are often preferred for their effectiveness. google.com The reaction conditions, including temperature, hydrogen pressure, and the choice of solvent (e.g., ethanol, water), must be carefully controlled to minimize the formation of byproducts. google.com The addition of an amine co-solvent can sometimes improve the process. google.com
For asymmetric syntheses, rhodium and iridium catalysts are frequently employed. nih.govdicp.ac.cn In rhodium-catalyzed transfer hydrogenation, a catalyst generated in situ from precursors like [RhCp*Cl2]2 is often used in combination with a hydrogen source such as a formic acid/triethylamine (B128534) mixture. dicp.ac.cnbohrium.com The choice of the chiral amine additive is crucial for inducing high enantioselectivity. dicp.ac.cn
| Catalyst Type | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Rhodium(I) with Chiral Ligand | Asymmetric Hydrogenation | Effective for tetrasubstituted enamides. | nih.gov |
| Rhodium(III) with Chiral Amine | Asymmetric Reductive Transamination | High diastereo- and enantioselectivity without a chiral ligand. | dicp.ac.cnresearchgate.net |
| Iridium(I) with P,N-Ligand | Asymmetric Hydrogenation | Effective for 2-substituted pyridinium salts. | nih.gov |
| Gold(I) Complex | Oxidative Amination/Cyclization | Used for difunctionalization of alkenes to form piperidines. | nih.gov |
The optimization of these reactions involves screening various ligands, solvents, temperatures, and catalyst loadings to maximize both the chemical yield and the enantiomeric excess of the desired product. nih.gov
Advanced Isolation and Purification Techniques for Chiral Intermediates and the Target Compound
The isolation and purification of the final this compound product and its chiral intermediates are crucial for obtaining a compound of high purity. A combination of crystallization, extraction, and chromatography is typically used.
When classical resolution is performed, the primary purification step is the selective crystallization of the diastereomeric salt. google.comgoogleapis.com The precipitated crystals are isolated by filtration. google.com The purity of the isolated salt is often checked by High-Performance Liquid Chromatography (HPLC), and the yield is calculated based on the recovered weight. googleapis.com Recrystallization from a suitable solvent, such as an ethanol/ether mixture, may be performed to enhance the diastereomeric and chemical purity. epo.org After isolation, the salt is converted back to the free base, typically by dissolving it in an aqueous base like NaOH and extracting the product with an organic solvent such as methylene (B1212753) chloride. google.comgoogleapis.com
For final purification and for the separation of enantiomers on an analytical or preparative scale, chiral chromatography is the method of choice. mdpi.comwvu.edu HPLC equipped with a Chiral Stationary Phase (CSP) can effectively separate the (R) and (S) enantiomers. mdpi.comnih.gov Cellulose-based CSPs are commonly used for the enantioseparation of chiral amines and their derivatives. mdpi.com This technique is essential for determining the enantiomeric excess (ee) of the product and for isolating small quantities of highly pure enantiomers for analysis. nih.gov
Crystallization of the final product or its salt form is also a common final purification step. Slow evaporation of a solution of the compound in a suitable solvent, such as ethanol, can yield high-quality crystals suitable for analysis. chemrevlett.com
Chemical Reactivity and Derivatization of R 2 3 Methoxypiperidin 1 Yl Ethanol
Reactions Involving the Terminal Hydroxyl Functional Group
The primary alcohol of the 2-hydroxyethyl substituent is a key site for functionalization. It can readily participate in esterification, oxidation, and nucleophilic substitution reactions, providing pathways to a variety of derivatives.
Esterification Reactions
The terminal hydroxyl group of (R)-2-(3-Methoxypiperidin-1-yl)ethanol can be converted to an ester through reaction with carboxylic acids or their activated derivatives. This modification is a common strategy for altering the physicochemical properties of a molecule. medcraveonline.com The esterification can be achieved using several standard laboratory methods.
One common approach involves the reaction with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the acidic byproduct (HCl or a carboxylic acid). Alternatively, direct condensation with a carboxylic acid can be promoted by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). Enzymatic methods, utilizing lipases, also offer a mild and selective route to ester formation. medcraveonline.com
| Reactant | Reagent(s) | Product |
| This compound | Acetyl Chloride, Triethylamine | (R)-2-(3-Methoxypiperidin-1-yl)ethyl acetate |
| This compound | Benzoic Acid, DCC, DMAP | (R)-2-(3-Methoxypiperidin-1-yl)ethyl benzoate |
| This compound | Acetic Anhydride, Pyridine | (R)-2-(3-Methoxypiperidin-1-yl)ethyl acetate |
Oxidation Pathways
The primary alcohol functional group can be selectively oxidized to yield the corresponding aldehyde, (R)-2-(3-Methoxypiperidin-1-yl)acetaldehyde. This transformation is a critical step in many synthetic routes, as aldehydes are versatile intermediates for forming new carbon-carbon bonds. nih.gov For the closely related compound 2-piperidineethanol (B17955), the N-protected aldehyde derivative is a key synthetic intermediate. nih.gov
Careful selection of the oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid. youtube.com Mild and selective methods are preferred, such as the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine) or the Dess-Martin periodinane (DMP) oxidation. nih.govorganic-chemistry.org Catalytic aerobic oxidation methods, for instance, those employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant, represent a greener and more efficient alternative. nih.gov If a strong, non-selective oxidizing agent like potassium permanganate (B83412) is used, or if the reaction is not carefully controlled, the primary alcohol will be oxidized directly to the corresponding carboxylic acid, (R)-2-(3-Methoxypiperidin-1-yl)acetic acid. youtube.com
| Reaction | Reagent(s) | Product |
| Selective Oxidation | Dess-Martin Periodinane (DMP) or Swern Oxidation | (R)-2-(3-Methoxypiperidin-1-yl)acetaldehyde |
| Over-oxidation | Acidified Potassium Dichromate(VI), Reflux | (R)-2-(3-Methoxypiperidin-1-yl)acetic acid |
Nucleophilic Substitution Reactions
The hydroxyl group itself is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a more reactive functional group, such as a sulfonate ester (e.g., tosylate or mesylate) or a halide. This two-step sequence allows for the introduction of a wide variety of nucleophiles at the terminal position of the ethyl side chain.
The initial step involves reacting this compound with a sulfonyl chloride, like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base. This produces a stable intermediate where the sulfonate group is an excellent leaving group. Subsequent reaction with a nucleophile, such as an azide (B81097), cyanide, or halide ion, proceeds via an SN2 mechanism to yield the substituted product. For instance, reacting the tosylated intermediate with sodium azide would produce (R)-1-(2-azidoethyl)-3-methoxypiperidine.
| Step | Reactant | Reagent(s) | Intermediate/Product |
| 1. Activation | This compound | p-Toluenesulfonyl chloride (TsCl), Pyridine | (R)-2-(3-Methoxypiperidin-1-yl)ethyl 4-methylbenzenesulfonate |
| 2. Substitution | (R)-2-(3-Methoxypiperidin-1-yl)ethyl 4-methylbenzenesulfonate | Sodium Cyanide (NaCN) | (R)-3-(3-Methoxypiperidin-1-yl)propanenitrile |
| 2. Substitution | (R)-2-(3-Methoxypiperidin-1-yl)ethyl 4-methylbenzenesulfonate | Lithium Bromide (LiBr) | (R)-1-(2-bromoethyl)-3-methoxypiperidine |
Transformations at the Piperidine (B6355638) Nitrogen Atom
The nitrogen atom of the piperidine ring is a secondary amine, making it nucleophilic and basic. This allows for straightforward alkylation and acylation reactions to produce a diverse array of N-substituted derivatives.
Alkylation and Acylation Reactions
N-alkylation can be readily achieved by treating the parent compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. researchgate.net The base, such as potassium carbonate or a non-nucleophilic amine like N,N-diisopropylethylamine (DIPEA), serves to neutralize the hydrohalic acid formed during the reaction, preventing the formation of the unreactive ammonium (B1175870) salt. researchgate.netchemicalforums.com Care must be taken to control stoichiometry, as over-alkylation to form a quaternary ammonium salt is possible, particularly with excess alkyl halide. researchgate.net
N-acylation proceeds similarly, typically by reacting the amine with an acyl chloride or an acid anhydride. A base is often included to scavenge the acid byproduct. These reactions are generally high-yielding and lead to the formation of stable amide derivatives.
| Reaction Type | Reagent | Base | Product Class |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | K₂CO₃ | N-Alkyl Piperidine |
| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Triethylamine | N-Acyl Piperidine (Amide) |
Formation of N-Substituted Piperidine Derivatives
The alkylation and acylation reactions described above are powerful tools for synthesizing a wide range of N-substituted derivatives of this compound. These derivatizations are fundamental in fields like medicinal chemistry for modulating a compound's biological activity and properties. nih.gov For example, N-methylation using formaldehyde (B43269) and a reducing agent (Eschweiler-Clarke reaction) or an alkyl halide provides the tertiary amine derivative. nih.gov Acylation with various acyl groups can introduce different functionalities, influencing factors like lipophilicity and metabolic stability.
The synthesis of these derivatives follows standard protocols. For instance, creating the N-benzyl derivative would involve reacting the starting material with benzyl bromide and a base like potassium carbonate in a suitable solvent such as acetonitrile (B52724) or DMF. researchgate.net
| Starting Material | Reagent(s) | Product Name |
| This compound | Benzyl Bromide, K₂CO₃ | (R)-1-Benzyl-3-methoxypiperidin-2-ylethanol |
| This compound | Acetyl Chloride, Triethylamine | (R)-1-(1-Acetyl-3-methoxypiperidin-2-yl)ethanol |
| This compound | Ethyl Chloroformate, Pyridine | (R)-Ethyl 2-(2-hydroxyethyl)-3-methoxypiperidine-1-carboxylate |
Stereochemical Considerations in Chemical Transformations of this compound
The presence of a chiral center at the C3 position of the piperidine ring, bearing a methoxy (B1213986) group in the (R)-configuration, has significant implications for the chemical transformations of this compound. These considerations primarily revolve around steric effects and the potential for diastereoselectivity in reactions that generate a new stereocenter.
The stereochemical integrity of the C3 chiral center is generally expected to be maintained during most chemical transformations at the nitrogen or the distal hydroxyl group, as these positions are not directly involved in bond-breaking or formation at the stereocenter. However, the spatial arrangement of the methoxy group can exert a notable influence on the reactivity of the molecule.
Steric Hindrance: The methoxy group at the C3 position can create steric hindrance, potentially influencing the rate and regioselectivity of reactions. For instance, the approach of bulky reagents to the nitrogen atom or the hydroxyl group might be sterically hindered. This could lead to differences in reaction kinetics compared to an achiral or less substituted analogue. The conformation of the piperidine ring, which can exist in chair or boat forms, and the axial or equatorial position of the methoxy group will play a crucial role in determining the extent of this steric influence.
Diastereoselectivity: In reactions where a new chiral center is formed, the existing (R)-stereocenter can direct the stereochemical outcome, leading to the preferential formation of one diastereomer over the other. This phenomenon, known as diastereoselective synthesis, is a cornerstone of modern organic chemistry. For example:
Reactions at the Carbonyl Group of the Aldehyde Derivative: If the primary alcohol is oxidized to the corresponding aldehyde, (R)-2-(3-methoxypiperidin-1-yl)acetaldehyde, subsequent nucleophilic addition to the carbonyl group will generate a new stereocenter. The chiral piperidine moiety can direct the nucleophilic attack to one face of the prochiral carbonyl group, resulting in a diastereomeric excess of one of the two possible alcohol products. The level of diastereoselectivity would depend on the nature of the nucleophile and the reaction conditions, following principles outlined in models of asymmetric induction like Cram's rule.
Reactions Involving the α-Carbon: Reactions that involve the formation of an enolate from the corresponding ketone (if the side chain were longer) or reactions at the α-carbon to the hydroxyl group could also exhibit diastereoselectivity.
The development of highly stereoselective syntheses of substituted piperidines is an active area of research, often employing chiral auxiliaries or catalysts to control the stereochemistry. nih.govresearchgate.net In the context of this compound, the inherent chirality of the molecule itself can be harnessed to achieve stereocontrol in subsequent synthetic steps, making it a potentially valuable building block in the synthesis of complex, biologically active molecules. The precise stereochemical outcomes would need to be determined empirically for each specific reaction.
Design, Synthesis, and Evaluation of Derivatives and Analogues of R 2 3 Methoxypiperidin 1 Yl Ethanol
Principles of Structural Modification and Bioisosteric Replacement for Piperidine (B6355638) Scaffolds
The piperidine ring is a ubiquitous motif in medicinal chemistry, and its structural modification is a key strategy in drug design. cambridgemedchemconsulting.comajchem-a.comrsc.org Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a powerful tool to modulate a compound's potency, selectivity, and pharmacokinetic properties. ajchem-a.comrsc.orgspirochem.com
Systematic Variation within the Piperidine Ring System
Systematic variation of the piperidine ring system allows for the exploration of the chemical space around the core scaffold, potentially leading to improved interactions with biological targets. ajchem-a.comnih.gov This can involve the introduction of substituents, alteration of ring size, or the incorporation of additional heteroatoms.
One common strategy is the introduction of substituents at various positions of the piperidine ring. For instance, the presence of methyl groups at the 3- or 4-positions of the piperidine ring has been shown to influence the anticancer properties of some sulfonamide derivatives. ajchem-a.com The stereochemistry of these substituents is also crucial, as different diastereomers can exhibit significantly different biological activities. nih.govresearchgate.net The synthesis of such substituted piperidines can be achieved through various methods, including catalytic hydrogenation of substituted pyridines, multicomponent reactions, and intramolecular cyclization strategies. nih.govtandfonline.comacs.orgnih.govorganic-chemistry.org
Bioisosteric replacement of the piperidine ring itself is another approach to modulate compound properties. For example, azaspiro[3.3]heptane has been proposed as a bioisostere for the piperidine ring, offering the potential for improved solubility and metabolic stability. enamine.netresearchgate.net The synthesis of these spirocyclic systems provides access to novel chemical space and can alter the vectoral projection of substituents, leading to different interactions with target proteins. cambridgemedchemconsulting.comenamine.net
The table below summarizes some common strategies for the systematic variation of the piperidine ring and their potential impact on compound properties.
| Modification Strategy | Example | Potential Impact | Reference(s) |
| Introduction of Substituents | Methyl, Hydroxyl, Fluoro | Altered potency, selectivity, and metabolic stability | ajchem-a.com |
| Alteration of Stereochemistry | cis vs. trans isomers | Different biological activities and target interactions | nih.govresearchgate.net |
| Bioisosteric Replacement | Azaspiro[3.3]heptane | Improved solubility and metabolic stability | enamine.netresearchgate.net |
| Ring Size Variation | Pyrrolidines, Azepanes | Modified conformational preferences and target binding | nih.gov |
Exploration of Substituents at the Methoxyl Position
The methoxyl group at the 3-position of the piperidine ring in (R)-2-(3-Methoxypiperidin-1-yl)ethanol is a key feature that can be modified to explore structure-activity relationships (SAR). Replacing the methyl group with other alkyl or aryl moieties can influence the compound's lipophilicity, steric profile, and potential for hydrogen bonding, thereby affecting its biological activity. nih.gov
The synthesis of such analogues would typically involve the alkylation of the corresponding 3-hydroxypiperidine (B146073) precursor with various alkyl halides or the use of other etherification methodologies. The table below illustrates potential bioisosteric replacements for the methoxy (B1213986) group and their predicted effects.
| Bioisosteric Replacement | Predicted Effect on Properties |
| Hydroxyl (-OH) | Increased polarity, potential for hydrogen bond donation |
| Ethoxyl (-OCH2CH3) | Increased lipophilicity and steric bulk |
| Trifluoromethoxyl (-OCF3) | Increased lipophilicity, altered electronic profile |
| Amino (-NH2) | Introduction of a basic center, potential for hydrogen bonding |
Diversification of the Ethanol (B145695) Side Chain
The 2-hydroxyethyl group attached to the piperidine nitrogen is another key site for structural modification. rroij.comresearchgate.netmdpi.comnih.govgrowingscience.com Altering the length, branching, and functional groups of this side chain can significantly impact the molecule's interaction with its biological target.
Strategies for diversification include extending the ethanol chain to propanol (B110389) or butanol derivatives, introducing branching on the alkyl chain, or replacing the hydroxyl group with other functionalities such as amines, amides, or esters. For example, β-amino alcohols are versatile intermediates in the synthesis of many biologically active compounds. rroij.comresearchgate.netmdpi.comnih.govgrowingscience.com The synthesis of these modified side chains can be achieved through the reaction of the parent piperidine with various electrophiles, such as epoxides or α,β-unsaturated esters, followed by appropriate functional group transformations. rroij.comresearchgate.netmdpi.comnih.govgrowingscience.com
The following table outlines potential modifications to the ethanol side chain and their rationale.
| Modification | Rationale |
| Chain Extension (e.g., propanol, butanol) | To probe for additional binding pockets or alter physicochemical properties. |
| Introduction of Branching | To introduce conformational constraints and improve selectivity. |
| Replacement of Hydroxyl with Amino Group | To introduce a basic center and explore different hydrogen bonding patterns. |
| Conversion to Ester or Amide | To act as prodrugs or to explore different interactions with the target. |
Synthetic Routes to Novel Piperidine-Containing Heterocyclic Conjugates
The conjugation of the this compound scaffold with other heterocyclic systems, such as thiazole (B1198619), pyrimidine (B1678525), or pyridine (B92270), can lead to hybrid molecules with novel pharmacological profiles. nih.gov
Synthesis of Thiazole-Piperidine Hybrid Structures
Thiazole-containing compounds exhibit a wide range of biological activities. nih.gov The synthesis of thiazole-piperidine hybrids can be achieved through several synthetic routes. A common method involves the Hantzsch thiazole synthesis, where a thiourea (B124793) or thioamide derivative of the piperidine moiety is reacted with an α-haloketone. nih.gov
For instance, a piperidinyl-thiourea can be prepared by reacting the parent piperidine with an isothiocyanate. This intermediate can then be cyclized with a suitable α-haloketone to furnish the desired thiazole-piperidine hybrid. The substituents on the thiazole ring can be varied by using different α-haloketones.
The table below presents a general synthetic approach and potential variations for creating thiazole-piperidine hybrids.
| Reactant 1 (Piperidine Derivative) | Reactant 2 (Thiazole Precursor) | Resulting Hybrid Structure |
| (R)-1-(2-aminoethyl)-3-methoxypiperidine | α-haloketone | Thiazole ring directly attached to the ethanol side chain |
| (R)-3-methoxypiperidine | Isothiocyanate followed by α-haloketone | Thiazole ring linked via a thiourea bridge |
Pyrimidine and Pyridyl Substituted Piperidine Analogues
The incorporation of pyrimidine or pyridyl moieties can also lead to compounds with interesting biological activities. tandfonline.comnih.gov The synthesis of such analogues often involves nucleophilic substitution reactions where the piperidine nitrogen acts as a nucleophile, displacing a leaving group on the pyrimidine or pyridine ring. tandfonline.comnih.gov
For example, reacting this compound with a chloropyrimidine or chloropyridine derivative in the presence of a base can yield the corresponding N-heterocyclic substituted piperidine analogue. tandfonline.com The substitution pattern on the pyrimidine or pyridine ring can be readily varied by using different starting materials, allowing for a systematic exploration of the SAR. nih.govtandfonline.com
The following table illustrates the general synthetic strategy for preparing these hybrid molecules.
| Piperidine Reactant | Heterocyclic Reactant | Reaction Type |
| This compound | 2-Chloropyrimidine | Nucleophilic Aromatic Substitution |
| This compound | 4-Chloropyridine | Nucleophilic Aromatic Substitution |
Integration into Pyrrole (B145914) and Pyrrolidine (B122466) Frameworks
The synthesis of derivatives incorporating the this compound scaffold into pyrrole and pyrrolidine frameworks is a key area of research aimed at developing novel compounds with potential therapeutic applications. The methodologies for creating these structures often involve multi-step synthetic sequences.
For the integration into a pyrrolidine framework , a common strategy begins with a suitable precursor such as (R)-3-hydroxypyrrolidine. This starting material can undergo a series of reactions to introduce the desired side chain. For instance, a general synthetic route might involve the N-alkylation of a protected (R)-3-hydroxypyrrolidine derivative with a reactive form of the ethanolamine (B43304) side chain, or conversely, the construction of the ethanol side chain off of the pyrrolidine nitrogen.
The synthesis of pyrrole derivatives can be more varied. One established method for forming the pyrrole ring is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In this context, this compound could potentially be modified to introduce a primary amine functionality, allowing it to serve as the nitrogen source in the cyclization reaction. Other methods, such as those involving multicomponent reactions or metal-catalyzed cyclizations, offer alternative pathways to construct the pyrrole ring with the desired piperidine-ethanol substituent. bohrium.comnih.gov
While specific examples detailing the direct synthesis of pyrrole and pyrrolidine derivatives of this compound are not extensively documented in the provided literature, the general principles of heterocyclic chemistry provide a foundation for these synthetic endeavors.
Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives
The systematic study of how chemical structure affects biological activity is crucial in medicinal chemistry. For derivatives of this compound integrated into pyrrole and pyrrolidine frameworks, SAR studies aim to identify key structural features that govern their interaction with biological targets.
For pyrrole-containing derivatives , the electronic properties and substitution pattern of the pyrrole ring are critical. The pyrrole nitrogen can be a site for substitution, and the carbon atoms of the ring can be functionalized to modulate activity. The relative orientation of the pyrrole and the piperidine moiety, as well as the length and flexibility of the linker connecting them, are also important parameters in SAR studies.
General SAR studies on related piperidine derivatives have shown that modifications to the piperidine ring, such as the introduction of different substituents or altering the stereochemistry, can have a profound effect on biological activity. These studies provide a basis for the rational design of new analogues of this compound with improved properties.
The following table summarizes hypothetical SAR data for a series of pyrrolidine derivatives, illustrating how modifications to the core structure could influence activity.
| Compound ID | R1 Substituent on Pyrrolidine | R2 Substituent on Piperidine | Relative Activity |
| 1a | H | 3-Methoxy | 1.0 |
| 1b | Methyl | 3-Methoxy | 1.5 |
| 1c | Phenyl | 3-Methoxy | 0.8 |
| 1d | H | 4-Methoxy | 0.5 |
| 1e | H | 3-Hydroxy | 1.2 |
This table is illustrative and based on general principles of medicinal chemistry, as specific SAR data for the direct integration of this compound into pyrrole and pyrrolidine frameworks is not available in the provided search results.
Spectroscopic and Advanced Structural Characterization of R 2 3 Methoxypiperidin 1 Yl Ethanol and Its Analogues
X-ray Crystallographic Analysis for Determination of Absolute Configuration and Conformation
X-ray crystallography stands as the most reliable method for the unambiguous determination of the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained. researchgate.neted.ac.uk For (R)-2-(3-Methoxypiperidin-1-yl)ethanol, this technique would not only confirm the '(R)' assignment at the stereocenter of the ethanol (B145695) moiety but also reveal the preferred conformation of the piperidine (B6355638) ring and the orientation of the methoxy (B1213986) group.
The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is dependent on the arrangement of atoms in the crystal lattice. langston.edu For chiral molecules, the phenomenon of anomalous dispersion can be used to distinguish between the two enantiomers (the Bijvoet method). researchgate.net The analysis allows for the calculation of the Flack parameter, which provides a definitive measure of the absolute structure; a value close to zero for a given enantiomeric model confirms its correctness. ed.ac.uknih.gov
In studies of related chiral compounds, researchers first separate the enantiomers and then grow crystals of the pure enantiomer for analysis. nih.gov A similar approach would be applied to this compound. The crystallographic data would yield precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. This includes determining whether the piperidine ring adopts a chair conformation and whether the methoxy and the N-substituted ethanol groups are in axial or equatorial positions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. encyclopedia.pub Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (e.g., COSY, HMBC), a complete picture of the atomic connectivity can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. organicchemistrydata.orghmdb.ca The spectrum of this compound would exhibit distinct signals for each unique proton. The integration of these signals would correspond to the number of protons in that environment, and the splitting patterns (multiplicity) would reveal adjacent, non-equivalent protons (n+1 rule). youtube.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. docbrown.infoshout.education The chemical shift of each carbon signal is indicative of its functional group and electronic environment. For instance, the carbon atom bonded to the hydroxyl group (CH-OH) and the carbon bonded to the methoxy group (CH-OCH₃) would appear at characteristic downfield shifts due to the deshielding effect of the electronegative oxygen atoms. wordpress.comresearchgate.net
Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to definitively assign all proton and carbon signals and confirm the connectivity between the ethanol side chain and the 3-methoxypiperidine (B1351509) ring. encyclopedia.pubipb.pt
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Predicted ¹H NMR Data (in CDCl₃) | Predicted ¹³C NMR Data (in CDCl₃) | |||
|---|---|---|---|---|
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Predicted Chemical Shift (ppm) |
| -OH | ~2.5-4.0 | Broad Singlet | -CH(OH) | ~65-70 |
| -CH(OH) | ~3.6-3.8 | Multiplet | -CH₂-N | ~60-65 |
| -OCH₃ | ~3.3-3.4 | Singlet | -OCH₃ | ~55-60 |
| -CH(OCH₃) | ~3.2-3.5 | Multiplet | -CH(OCH₃) | ~75-80 |
| -N-CH₂- (ethanol) | ~2.5-2.8 | Multiplet | Piperidine C2, C6 | ~50-60 |
| Piperidine Protons | ~1.5-3.0 | Multiplets | Piperidine C4, C5 | ~20-35 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs. Actual experimental values may vary. hmdb.cashout.educationresearchgate.netrsc.org
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula is C₈H₁₇NO₂, yielding a monoisotopic mass of approximately 159.1259 g/mol . In electron impact (EI) ionization, the molecule would form a molecular ion ([M]⁺) with an m/z (mass-to-charge ratio) of 159.
The fragmentation of the molecular ion provides a fingerprint that helps to confirm the structure. The key functional groups—alcohol, ether, and tertiary amine—direct the fragmentation pathways. libretexts.org
Alpha-Cleavage: This is a dominant fragmentation pathway for all three functional groups.
Cleavage adjacent to the alcohol oxygen would result in the loss of a hydrogen radical (M-1) or cleavage of the C-C bond. libretexts.org
Cleavage of the C-C bond alpha to the nitrogen atom in the piperidine ring is a characteristic fragmentation for amines, typically involving the loss of the largest substituent on the alpha-carbon. libretexts.org
Alpha-cleavage is also common for ethers. miamioh.edu
Dehydration: The loss of a water molecule (H₂O) from the molecular ion is a characteristic fragmentation for alcohols, leading to a peak at m/z 141 (M-18). youtube.com
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 159 | [C₈H₁₇NO₂]⁺ | Molecular Ion (M⁺) |
| 141 | [C₈H₁₅N]⁺ | Loss of H₂O (Dehydration) |
| 128 | [C₇H₁₄NO]⁺ | Loss of OCH₃ (Alpha-cleavage at ether) |
| 114 | [C₆H₁₂NO]⁺ | Cleavage of ethanol side chain |
| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment |
| 45 | [C₂H₅O]⁺ | Fragment from ethanol side chain [CH₂OH]⁺ |
Note: The relative abundance of these fragments would depend on the ionization energy and the specific mass spectrometer used. libretexts.orgdocbrown.info
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are essential for assessing the chemical purity and the enantiomeric purity (enantiomeric excess, ee) of this compound. heraldopenaccess.usheraldopenaccess.us
Purity Assessment: A standard reversed-phase HPLC method can be used to determine the chemical purity. The compound is passed through a column (e.g., C18), and a detector (e.g., UV or MS) measures the elution profile. The purity is calculated by comparing the area of the main product peak to the total area of all peaks in the chromatogram.
Enantiomeric Excess (ee) Determination: To measure the enantiomeric excess, a chiral separation method is required. This is most commonly achieved using HPLC or SFC with a chiral stationary phase (CSP). researchgate.netgimitec.com The CSP contains a chiral selector that interacts differently with the (R) and (S) enantiomers, causing them to travel through the column at different rates and elute as two separate peaks.
The enantiomeric excess is a measure of the purity of one enantiomer with respect to the other and is calculated from the areas of the two enantiomer peaks in the chromatogram using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
For a sample of pure this compound, the ideal chromatogram would show a single large peak corresponding to the (R)-enantiomer and no detectable peak for the (S)-enantiomer, indicating an ee of 100%. heraldopenaccess.usgimitec.com The high resolution and sensitivity of modern chromatographic techniques allow for the detection and quantification of even trace amounts of the undesired enantiomer. gimitec.com
Table 3: Chromatographic Methods for Analysis
| Analysis Type | Technique | Column Type | Key Outcome |
|---|---|---|---|
| Chemical Purity | Reversed-Phase HPLC | Achiral (e.g., C18) | Percentage purity of the compound |
| Enantiomeric Excess (ee) | Chiral HPLC or Chiral SFC | Chiral Stationary Phase (CSP) | Separation of (R) and (S) enantiomers; quantification of ee |
Computational Chemistry and Theoretical Investigations of R 2 3 Methoxypiperidin 1 Yl Ethanol
Molecular Modeling and Conformational Analysis of the Piperidine (B6355638) Ring and Substituents
The structural dynamics of (R)-2-(3-Methoxypiperidin-1-yl)ethanol are largely dictated by the conformational preferences of its piperidine ring and the spatial arrangement of its substituents. The piperidine scaffold is a privileged structure in medicinal chemistry, and its three-dimensional shape is crucial for molecular interactions.
Molecular modeling indicates that the piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. The presence of two key substituents—a methoxy (B1213986) group at the C3 position and a 2-hydroxyethyl group at the nitrogen atom (N1)—governs the equilibrium between different chair forms.
For the (R)-enantiomer, the methoxy group can exist in either an axial or an equatorial position.
Equatorial Conformer: The methoxy group points away from the ring's center. This is generally the more stable conformation as it minimizes 1,3-diaxial interactions with the axial hydrogen atoms on C1 and C5.
Axial Conformer: The methoxy group points vertically, leading to potential steric clashes with other axial hydrogens, which typically increases the conformational energy, making it less stable.
| Conformer | Methoxy Group Orientation | Key Steric Interactions | Predicted Relative Stability |
|---|---|---|---|
| Chair 1 | Equatorial | Minimal 1,3-diaxial strain | High (More stable) |
| Chair 2 | Axial | 1,3-diaxial interactions with axial hydrogens | Low (Less stable) |
| Twist-Boat | - | Torsional and flagpole strain | Very Low (Transition state) |
Quantum Chemical Calculations, including Density Functional Theory (DFT) and Molecular Quantum Similarity (MQS) Studies
Quantum chemical calculations provide detailed electronic structure information, offering deeper insights than classical molecular mechanics. Density Functional Theory (DFT) is a widely used method for this purpose. epstem.net For this compound, DFT calculations, often using functionals like B3LYP or B3PW91 with a suitable basis set (e.g., 6-311G(d,p)), can determine a wide range of molecular properties. epstem.netmdpi.com
These calculations typically begin by optimizing the molecule's geometry to find its lowest energy structure. From this optimized structure, properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP) can be computed. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. mdpi.commdpi.com
| Calculated Property | Significance | Typical Computational Method |
|---|---|---|
| Optimized Molecular Geometry | Provides precise bond lengths and angles for the most stable conformer. | DFT (e.g., B3LYP/6-311G(d,p)) |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. mdpi.com | DFT |
| Molecular Electrostatic Potential (MEP) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. mdpi.com | DFT |
| Mulliken Atomic Charges | Quantifies the partial charge on each atom, helping to understand polarity and electrostatic interactions. epstem.net | DFT |
| Theoretical IR and NMR Spectra | Helps in the interpretation and verification of experimental spectroscopic data. epstem.net | DFT with GIAO method (for NMR) |
In Silico Prediction of Chemical Reactivity and Catalytic Pathways
The chemical reactivity of this compound can be predicted in silico using data from quantum chemical calculations. The Molecular Electrostatic Potential (MEP) map is particularly useful, as it visualizes the regions of a molecule that are attractive to nucleophiles or electrophiles.
For this compound, the MEP would likely show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the methoxy and hydroxyl groups, and to a lesser extent, the nitrogen atom. These are the primary sites for electrophilic attack and hydrogen bond donation. mdpi.com
Positive Potential (Blue): Located around the hydrogen atoms, particularly the hydroxyl proton, making it susceptible to abstraction by a base.
This analysis allows for the prediction of how the molecule will interact in various chemical environments. For instance, the tertiary amine is a likely nucleophilic center, while the hydroxyl group can act as both a hydrogen bond donor and acceptor.
Computational methods can also model potential catalytic pathways. While this molecule is not a catalyst itself, understanding its transformation pathways is crucial. For example, theoretical calculations could model the reaction coordinate for its O-alkylation or N-acylation, identifying the transition state structures and activation energies for these reactions. This information is vital for synthetic chemists looking to use this compound as a building block. mdpi.com
| Atom/Functional Group | Predicted Reactivity | Type of Reaction |
|---|---|---|
| Piperidine Nitrogen (N1) | Nucleophilic, Basic | Alkylation, Acylation, Protonation |
| Hydroxyl Oxygen (-OH) | Nucleophilic, H-bond donor/acceptor | Esterification, Etherification, Deprotonation |
| Methoxy Oxygen (-OCH3) | Weakly basic, H-bond acceptor | Coordination to Lewis acids |
Ligand Binding Site Prediction and Molecular Dynamics Simulations in Protein-Ligand Interactions
In the context of medicinal chemistry, understanding how this compound interacts with biological targets like proteins is paramount. Computational docking is a technique used to predict the preferred binding mode of a ligand within a protein's binding site. mdpi.comnih.gov If a target protein were identified, docking simulations would place the molecule in various orientations within the active site and score them based on factors like electrostatic complementarity and hydrogen bonding, predicting the most stable binding pose.
Molecular Dynamics (MD) simulations take this a step further by simulating the movement of atoms over time, providing a dynamic view of the protein-ligand complex. nih.gov An MD simulation would begin with the docked pose and simulate the system for nanoseconds to microseconds. This can reveal:
Binding Stability: Whether the ligand remains stably bound in the predicted pose.
Conformational Changes: How the ligand and the protein's binding site adapt to each other.
Role of Water: The function of water molecules in mediating the interaction.
Free Energy of Binding: Quantitative estimation of the binding affinity. nih.gov
MD simulations of small molecules like ethanol (B145695) and its derivatives in biological environments (e.g., passing through membranes or interacting with proteins) are well-established techniques that provide critical insights into their behavior at an atomic level. nih.govwhiterose.ac.ukresearchgate.net
| Step | Description | Expected Outcome |
|---|---|---|
| 1. System Preparation | A target protein structure is obtained, and the ligand is docked into its binding site. The complex is solvated in a water box with ions. | A complete starting system for the simulation. |
| 2. Energy Minimization | The system's energy is minimized to remove any steric clashes or unfavorable contacts. | A relaxed, low-energy starting structure. |
| 3. Equilibration (NVT/NPT) | The system is gradually heated to a target temperature (e.g., 300 K) and pressure is stabilized, allowing the solvent to equilibrate around the complex. mdpi.com | A stable system at the desired temperature and pressure. |
| 4. Production MD | The simulation is run for an extended period (nanoseconds to microseconds) to sample the conformational space of the complex. | A trajectory file containing the coordinates and velocities of all atoms over time. |
| 5. Analysis | The trajectory is analyzed to calculate properties like RMSD (Root Mean Square Deviation), hydrogen bonds, and binding free energy. | Quantitative and qualitative assessment of binding stability and dynamics. |
Applications of R 2 3 Methoxypiperidin 1 Yl Ethanol As a Chiral Synthon and Building Block
Utilization in Stereoselective Total Synthesis of Complex Molecules
The application of chiral building blocks is a cornerstone of modern stereoselective total synthesis. Chiral synthons, such as (R)-2-(3-Methoxypiperidin-1-yl)ethanol, can be strategically incorporated into a synthetic route to introduce a key stereocenter, which then directs the stereochemical outcome of subsequent reactions. This approach can significantly simplify the synthesis of complex natural products and active pharmaceutical ingredients (APIs).
Table 1: Potential Applications in Stereoselective Synthesis
| Synthetic Strategy | Potential Role of this compound |
|---|---|
| Chiral Pool Synthesis | Direct incorporation as a chiral building block containing a piperidine (B6355638) motif. |
| Asymmetric Catalysis | Precursor to a chiral ligand for metal-catalyzed asymmetric reactions. |
Incorporation into Diverse Molecular Scaffolds for Chemical Library Generation
Diversity-oriented synthesis (DOS) is a powerful strategy for the generation of chemical libraries with a wide range of molecular scaffolds. These libraries are then screened for biological activity to identify novel drug leads. Chiral building blocks are increasingly used in DOS to introduce three-dimensionality and stereochemical complexity into the library members, which can lead to improved target selectivity and potency.
This compound is a suitable candidate for incorporation into diverse molecular scaffolds for library generation due to its bifunctional nature. The piperidine nitrogen can undergo a variety of reactions, such as acylation, alkylation, and reductive amination, while the hydroxyl group can be derivatized through etherification, esterification, or oxidation. This allows for the attachment of a wide range of substituents and the construction of diverse molecular frameworks.
Table 2: Potential Reactions for Scaffold Diversity
| Functional Group | Reaction Type | Potential for Diversification |
|---|---|---|
| Piperidine Nitrogen | N-Acylation, N-Alkylation, Reductive Amination | Introduction of a wide variety of substituents and ring systems. |
Analysis of Patent Literature Pertaining to R 2 3 Methoxypiperidin 1 Yl Ethanol and Its Derivatives in Academic Context
Identification of Novel Synthetic Routes and Intermediates Disclosed in Patents
While a singular patent explicitly detailing the entire synthesis of (R)-2-(3-Methoxypiperidin-1-yl)ethanol from basic starting materials is not prominently available, the synthetic strategy can be constructed by analyzing patents for related structures and established chemical transformations. The synthesis logically proceeds through the formation of a key chiral intermediate, (R)-3-methoxypiperidine, followed by N-alkylation.
The initial and most critical step is the establishment of the chiral center at the C3 position of the piperidine (B6355638) ring. Patent literature reveals several strategies to obtain enantiomerically pure 3-substituted piperidines. One common approach involves the resolution of a racemic mixture or, more efficiently, an asymmetric synthesis starting from a chiral precursor. For instance, patents describe the synthesis of (R)-3-aminopiperidine derivatives from starting materials like D-glutamic acid or through enzymatic transamination of a protected 3-piperidone. google.comgoogle.com Starting with a commercially available chiral building block such as (R)-3-hydroxypiperidine is also a viable and common strategy in drug development. The hydroxyl group can then be methylated under standard conditions, such as Williamson ether synthesis, to yield the key intermediate, (R)-3-methoxypiperidine.
The second stage of the synthesis involves the N-alkylation of the (R)-3-methoxypiperidine intermediate. This is a standard transformation where the secondary amine of the piperidine ring is reacted with an electrophile to introduce the 2-ethanol substituent. Common reagents for this purpose, frequently cited in chemical literature, include 2-haloethanols (e.g., 2-chloroethanol (B45725) or 2-bromoethanol) in the presence of a base, or direct reaction with ethylene (B1197577) oxide. acs.orgodu.edu The use of ethylene oxide is an atom-economical method that directly yields the desired product.
The table below outlines the plausible synthetic pathways inferred from related patent literature and established chemical principles.
| Step | Description | Key Intermediates | Relevant Chemical Principles |
|---|---|---|---|
| 1A | Asymmetric synthesis of a chiral 3-substituted piperidine precursor (e.g., from D-glutamic acid). | D-glutamic acid, (R)-3-Hydroxypiperidine | Chiral pool synthesis, cyclization reactions. google.com |
| 1B | Enzymatic resolution or asymmetric synthesis of a protected (R)-3-aminopiperidine. | N-protected 3-piperidone, (R)-N-protected-3-aminopiperidine | Biocatalysis (transaminase). google.com |
| 2 | Conversion to the key intermediate (R)-3-methoxypiperidine. This involves methylation of (R)-3-hydroxypiperidine or conversion of the amino group in (R)-3-aminopiperidine to a methoxy (B1213986) group. | (R)-3-Hydroxypiperidine, (R)-3-Methoxypiperidine | Williamson ether synthesis, Sandmeyer-type reactions. |
| 3 | N-alkylation of (R)-3-methoxypiperidine with a suitable electrophile to introduce the 2-ethanol group. | (R)-3-Methoxypiperidine, Ethylene oxide, 2-Chloroethanol | Nucleophilic substitution, Ring-opening of epoxides. acs.org |
Academic Relevance of Patented Piperidine-Containing Scaffolds and their Structural Features
The piperidine scaffold is a privileged structure in medicinal chemistry due to its prevalence in approved drugs and its ability to confer favorable properties. arizona.edunih.gov The specific structural features of this compound—namely the chiral methoxy group at the 3-position and the hydroxyethyl (B10761427) group on the nitrogen—are highly relevant to academic research focused on structure-activity relationships (SAR) and drug design.
The academic significance of these features includes:
Stereochemistry : The (R)-configuration is crucial. Chirality is a key determinant of biological activity, with one enantiomer often being significantly more potent or having a different pharmacological profile than the other. nih.gov Academic studies frequently explore the synthesis and differential effects of enantiomeric pairs to understand receptor-ligand interactions at a molecular level.
3-Methoxy Group : The ether linkage at the 3-position introduces a polar group while maintaining a degree of lipophilicity. nih.gov This substituent can act as a hydrogen bond acceptor, influencing binding affinity and selectivity for a target protein. Its position and orientation, dictated by the piperidine ring conformation, are critical for optimizing interactions within a receptor's binding pocket.
N-(2-hydroxyethyl) Group : The introduction of a hydroxyethyl chain on the piperidine nitrogen significantly impacts the molecule's physicochemical properties. It increases polarity and provides a hydrogen bond donor/acceptor site, which can enhance aqueous solubility and mediate interactions with biological targets. This substituent also serves as a versatile handle for further chemical modification, a common strategy in academic drug discovery campaigns to build libraries of analogues for SAR studies.
The combination of these features creates a specific three-dimensional pharmacophore that can be fine-tuned to achieve desired biological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
| Structural Feature | Academic Relevance | Potential Impact on Drug Properties |
|---|---|---|
| Piperidine Ring | Core scaffold for generating 3D molecular diversity; widely studied for conformational analysis. news-medical.netarizona.edu | Improves CNS penetration, metabolic stability, and oral bioavailability. |
| (R)-Stereocenter | Enables studies of stereoselectivity in ligand-receptor binding; development of enantioselective syntheses. nih.gov | Increases potency and selectivity; can reduce off-target effects and toxicity. |
| 3-Methoxy Group | Acts as a hydrogen bond acceptor; influences ring conformation and lipophilicity. nih.gov | Modulates target affinity, selectivity, and metabolic profile. |
| N-(2-hydroxyethyl) Moiety | Provides a vector for further chemical elaboration; enhances polarity and hydrogen bonding capacity. | Improves solubility, modulates binding affinity, and provides a point for creating prodrugs or conjugates. |
Implications of Patent Filings for Future Academic Research Directions and Collaborative Opportunities
Patent filings by pharmaceutical companies for specific chemical scaffolds like this compound and its derivatives are strong indicators of their perceived value in drug discovery programs. This has several implications for academic research.
Firstly, it signals that this particular substitution pattern on the piperidine ring is likely associated with a valuable biological activity, such as inhibiting a key enzyme or modulating a receptor. nih.gov This can spur academic researchers to investigate the pharmacology of this scaffold against a range of biological targets, potentially uncovering new therapeutic applications beyond the scope of the original patents.
Secondly, the challenge of synthesizing such chiral molecules efficiently and cost-effectively opens up avenues for academic research in synthetic methodology. news-medical.net There is a continuous need for novel, scalable, and stereoselective synthetic routes. Academic labs are well-positioned to develop innovative catalytic or biocatalytic methods that could be of significant interest to the industry. google.com For example, a recent collaboration between Scripps Research and Rice University led to a novel two-stage process for modifying piperidines, streamlining complex syntheses. news-medical.net
Finally, the industrial interest in these scaffolds creates fertile ground for academic-industrial collaborations. acs.org Pharmaceutical companies may partner with academic groups that have expertise in a particular biological area to test patented compounds or with synthesis experts to develop improved manufacturing processes. acs.org Such collaborations provide industry with access to cutting-edge academic research and innovation, while offering academic institutions funding opportunities, access to industry-scale resources, and a pathway to translate basic research into tangible therapeutic advances.
| Implication | Potential Academic Research Direction | Collaborative Opportunity |
|---|---|---|
| Indication of Biological Value | Screening the scaffold against diverse biological targets (e.g., kinases, GPCRs, ion channels) to uncover new therapeutic uses. | Industry provides compound libraries; academia performs biological screening and mechanism-of-action studies. |
| Need for Efficient Synthesis | Development of novel asymmetric synthetic routes, new catalysts, or biocatalytic methods for chiral piperidines. news-medical.netgoogle.com | Joint development of scalable and cost-effective manufacturing processes for key intermediates or final APIs. |
| Exploration of Chemical Space | Design and synthesis of novel analogues based on the patented scaffold to probe structure-activity relationships and explore new chemical space. | Academia designs and synthesizes novel derivatives; industry partner conducts high-throughput screening and preclinical development. acs.org |
| Technology Development | Creation of new platform technologies for rapid diversification of piperidine scaffolds (e.g., flow chemistry, late-stage functionalization). | Licensing of novel academic technologies to industry or joint ventures to apply new technologies to drug discovery pipelines. acs.org |
Q & A
Q. What are the standard synthetic routes for preparing (R)-2-(3-Methoxypiperidin-1-yl)ethanol, and how can its enantiomeric purity be validated?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination of 3-methoxypiperidine with ethylene oxide derivatives. For enantiomeric purity, chiral HPLC or polarimetry is recommended. For example, chiral stationary phases like cellulose tris(3,5-dimethylphenylcarbamate) can resolve enantiomers . Validation via H-NMR with chiral shift reagents (e.g., Eu(hfc)) may also confirm configuration .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- Mass spectrometry (HRMS) for molecular weight verification.
- C-NMR to confirm methoxy and piperidine ring substitution patterns.
- IR spectroscopy to identify hydroxyl (-OH) and ether (C-O-C) functional groups .
Cross-reference with computational predictions (e.g., density functional theory for NMR chemical shifts) enhances reliability .
Q. What are the recommended protocols for assessing the compound’s solubility and stability in preclinical formulations?
- Methodological Answer :
- Solubility : Use the shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification. Include co-solvents like DMSO (<1% v/v) to mimic biological assays .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products (e.g., oxidation of the ethanol moiety) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent interference). Systematic steps:
- Dose-response curves to confirm potency thresholds.
- Counter-screening against off-target receptors (e.g., GPCR panels).
- Metabolite profiling (via LC-MS/MS) to rule out in situ degradation .
Cross-validate findings using orthogonal assays (e.g., SPR vs. cell-based cAMP assays) .
Q. What strategies optimize the yield of this compound in asymmetric synthesis?
- Methodological Answer :
- Catalytic asymmetric synthesis : Use chiral ligands like (R)-BINAP with palladium catalysts for enantioselective C–N bond formation .
- Kinetic resolution : Enzymatic methods (e.g., lipases) can separate enantiomers during esterification .
- Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (temperature, solvent polarity, catalyst loading) .
Q. How can in vitro-to-in vivo extrapolation (IVIVE) be applied to predict the pharmacokinetics of this compound?
- Methodological Answer :
- Hepatic clearance : Use human liver microsomes (HLM) to measure intrinsic clearance () and apply the well-stirred model.
- Tissue distribution : Estimate volume of distribution () via mechanistic tissue composition equations.
- Bioavailability : Incorporate solubility-permeability-absorption models (e.g., GastroPlus™) . Validate with rodent PK studies .
Q. What thermodynamic properties are critical for formulating this compound in solid dispersions?
- Methodological Answer : Key parameters include:
- Glass transition temperature () : Measured via DSC to ensure amorphous stability.
- Hildebrand solubility parameter : Predict polymer compatibility (e.g., PVP-VA64 vs. HPMCAS) using Hansen solubility spheres .
- Hygrоscopicity : Dynamic vapor sorption (DVS) studies to assess moisture-induced crystallization risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
